molecular formula C18H18N2O4 B4926647 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide

2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide

Cat. No. B4926647
M. Wt: 326.3 g/mol
InChI Key: JPOHAFAJLWACJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide, also known as AEAPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of N-acetylated amino acids and has a molecular weight of 376.43 g/mol.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has also been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a role in the programmed cell death process. 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, there are also some limitations to working with 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide. One potential direction is to study its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has been shown to have neuroprotective effects, and it may be able to prevent the accumulation of toxic proteins that are involved in these diseases. Another potential direction is to study the structure-activity relationship of 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide and its derivatives, in order to identify compounds with improved efficacy and selectivity. Finally, further studies are needed to fully understand the mechanism of action of 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide, in order to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide involves the reaction between 2-aminophenylacetic acid and 4-ethoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide is approximately 72%, and the purity is confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has been studied for its potential applications in the treatment of various diseases. One of the most promising applications of 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide is in the field of cancer research. Studies have shown that 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.

properties

IUPAC Name

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-14-10-8-13(9-11-14)20-18(23)17(22)15-6-4-5-7-16(15)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOHAFAJLWACJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6908851

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